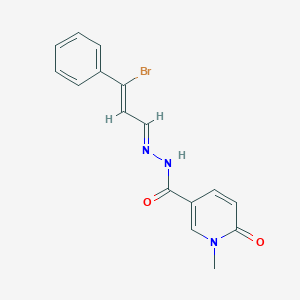![molecular formula C18H29NO B4982931 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs are involved in various cellular processes, including cell shape, adhesion, and motility. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.
作用机制
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine selectively inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, including the myosin light chain phosphatase pathway. The inhibition of ROCKs leads to changes in cellular processes, including cell shape, adhesion, and motility.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce blood pressure in animal models of hypertension, and improve neurological function in animal models of stroke. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has also been shown to promote the survival and differentiation of stem cells in culture.
实验室实验的优点和局限性
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a highly selective inhibitor of ROCKs, which allows for the investigation of specific downstream signaling pathways. It is also relatively easy to use in cell culture studies and animal models. However, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has some limitations, including its potential off-target effects and the need for careful dosing in animal models.
未来方向
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has potential future applications in various fields of research. It may be used in the development of new cancer therapies, as it has been shown to inhibit the migration and invasion of cancer cells. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may also be used in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure in animal models of hypertension. Additionally, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may be used in the treatment of neurological disorders, as it has been shown to improve neurological function in animal models of stroke. Further research is needed to fully understand the potential applications of 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine in these areas.
合成方法
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step reaction starting from commercially available chemicals. The synthesis involves the reaction of 2-tert-butyl-6-methylphenol with propargyl bromide to form 3-(2-tert-butyl-6-methylphenoxy)propyne. The propyne is then reacted with pyrrolidine in the presence of a palladium catalyst to form the final product, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine.
科学研究应用
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used in various scientific research applications, including cell culture studies and animal models. It has been shown to have a wide range of effects on cellular processes, including cell adhesion, migration, and proliferation. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used to investigate the role of ROCKs in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
属性
IUPAC Name |
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYXRYHCGENPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)